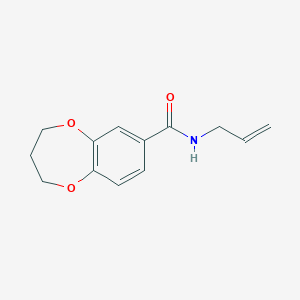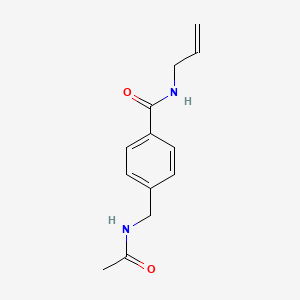![molecular formula C18H26FN3O3S B7465296 1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)
1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "FPE" and is a member of the piperazine class of compounds. FPE has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of FPE is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems. FPE has been shown to have affinity for a range of receptors, including serotonin, dopamine, and adrenergic receptors. It has also been shown to inhibit the reuptake of certain neurotransmitters, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
FPE has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in protein function. FPE has been shown to increase levels of certain neurotransmitters, including dopamine and serotonin, leading to changes in behavior and mood. It has also been shown to alter the expression of certain genes, leading to changes in protein function and cellular signaling.
Advantages and Limitations for Lab Experiments
FPE has several advantages as a tool for scientific research. It is a highly specific compound that can be used to selectively modulate certain neurotransmitter systems. It is also relatively easy to synthesize and has a high purity. However, FPE also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the effects of FPE may be influenced by factors such as dose, route of administration, and the specific experimental conditions.
Future Directions
There are several potential future directions for research involving FPE. One area of interest is the development of new compounds based on the structure of FPE that may have improved properties or specificity. Additionally, further research is needed to fully understand the mechanism of action of FPE and its effects on various neurotransmitter systems. Finally, FPE may have potential therapeutic applications, and further research is needed to investigate its potential use in treating various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of FPE involves a multi-step process that starts with the reaction of 2-fluorobenzene sulfonamide with piperazine in the presence of a base. The resulting intermediate is then reacted with 3-methylpiperidine to yield the final product. The synthesis of FPE has been optimized to produce high yields and purity.
Scientific Research Applications
FPE has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on various biological systems, making it a valuable tool for researchers in fields such as neuroscience, pharmacology, and toxicology. FPE has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of certain neurotransmitters.
properties
IUPAC Name |
1-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-15-5-4-8-20(13-15)14-18(23)21-9-11-22(12-10-21)26(24,25)17-7-3-2-6-16(17)19/h2-3,6-7,15H,4-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYQNWPTGFPDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(dimethylamino)-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465248.png)

![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)


![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)


![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)
